molecular formula C10H15BrN2O B15089890 {2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine

{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine

Cat. No.: B15089890
M. Wt: 259.14 g/mol
InChI Key: JZOIJPMDSIXOSO-UHFFFAOYSA-N
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Description

{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an ethyl dimethylamine group attached via an oxygen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine typically involves the reaction of 5-bromo-4-methylpyridin-2-ol with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine derivative is replaced by the dimethylamine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromo-4-methylpyridine
  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Bromo-4-methylpyridine

Uniqueness

{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine is unique due to the presence of the ethyl dimethylamine group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C10H15BrN2O/c1-8-6-10(12-7-9(8)11)14-5-4-13(2)3/h6-7H,4-5H2,1-3H3

InChI Key

JZOIJPMDSIXOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)OCCN(C)C

Origin of Product

United States

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